molecular formula C14H11BrN2O B386166 N'-(4-bromobenzylidene)benzohydrazide

N'-(4-bromobenzylidene)benzohydrazide

Cat. No.: B386166
M. Wt: 303.15g/mol
InChI Key: NWTGPWLADWVGMZ-MHWRWJLKSA-N
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Description

N'-(4-Bromobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-bromobenzaldehyde. This compound is characterized by a benzohydrazide core linked to a 4-bromo-substituted benzylidene moiety. Its structure enables diverse biological and chemical applications, including enzyme inhibition, kinase modulation, and corrosion inhibition .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+

InChI Key

NWTGPWLADWVGMZ-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The position and type of substituents on the benzylidene ring significantly influence physical properties. Key comparisons include:

Compound Substituent Melting Point (°C) Reference
N'-(4-Bromobenzylidene)benzohydrazide 4-Bromo 226–228
N'-(4-Chlorobenzylidene)benzohydrazide 4-Chloro 223–224
N'-(4-Methoxybenzylidene)benzohydrazide 4-Methoxy 224–228 (e.g., 7p)
3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide 3-Bromo, 4-hydroxy Not reported
Compound 5d (pyrrolopyrimidine-linked) 4-Bromo + pyrrolopyrimidine 321

Key Observations :

  • Halogen substituents (Br, Cl) result in higher melting points compared to electron-donating groups (e.g., methoxy) .
  • Bulky substituents (e.g., pyrrolopyrimidine in 5d) drastically increase melting points due to enhanced molecular rigidity .
Enzyme Inhibition
  • Halogenated analogs (e.g., 2-bromo, 3-trifluoromethyl) exhibit IC50 values in the µM range, suggesting bromo substitution may enhance binding .
  • Monoamine Oxidase (MAO) and β-Secretase Inhibition: Substituted benzylidene benzohydrazides with 4-sulfonyloxy groups show varying inhibitory activities depending on substituent position (para > meta > ortho). This trend may extend to bromo-substituted analogs .
Anticancer and Cytotoxicity
  • Kinase Inhibition : Compound 6d (this compound linked to benzimidazole) demonstrates potent multi-kinase inhibition, with IC50 values <1 µM against cancer cell lines .
  • Cytotoxicity: Chloro- and nitro-substituted benzohydrazides (e.g., 5a, 5b) exhibit IC50 values of ~0.03 µM against lung adenocarcinoma, outperforming cisplatin. Bromo analogs may show comparable activity due to similar halogen effects .
Antimicrobial Activity
  • Methoxy- and chloro-substituted derivatives (e.g., S1–S4) inhibit S. aureus and E. coli at 50–100 µg/mL. Bromo-substituted compounds are untested but may follow similar trends .

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